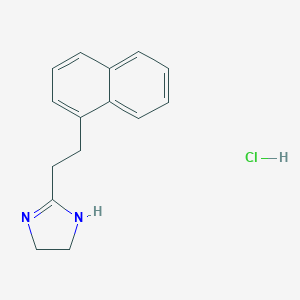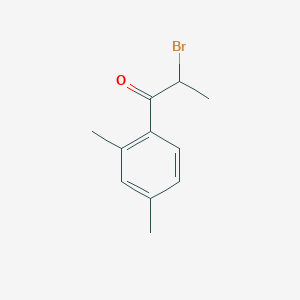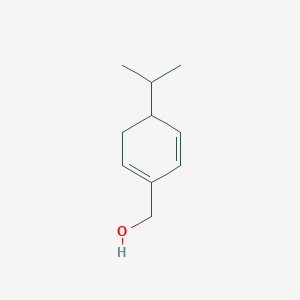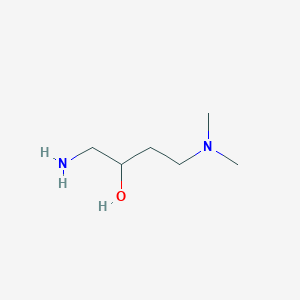
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "Ro-15-4513" and is a selective antagonist of the GABA-A receptor. The GABA-A receptor is a critical component of the central nervous system and is responsible for regulating inhibitory neurotransmission. Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor, making it a valuable tool in scientific research.
Mécanisme D'action
Ro-15-4513 acts as a selective antagonist of the GABA-A receptor. Specifically, it binds to the benzodiazepine site of the receptor, preventing the binding of other benzodiazepines. This mechanism of action has been well established and is widely accepted in the scientific community.
Biochemical and Physiological Effects
Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor. Specifically, it has been shown to reduce the activity of the receptor, leading to a decrease in inhibitory neurotransmission. This reduction in inhibitory neurotransmission can lead to a variety of physiological effects, including changes in anxiety, mood, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Ro-15-4513 has several advantages as a tool in scientific research. It is a selective antagonist of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Additionally, it has been well characterized and has a well-established synthesis method. However, Ro-15-4513 does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Orientations Futures
There are several future directions for the use of Ro-15-4513 in scientific research. One potential direction is the study of the role of the GABA-A receptor in addiction. Ro-15-4513 has been shown to reduce the reinforcing effects of drugs of abuse, making it a valuable tool in the study of addiction. Additionally, Ro-15-4513 could be used in the development of new therapeutics for anxiety and depression. By targeting the GABA-A receptor, Ro-15-4513 could provide a new avenue for the treatment of these disorders.
Conclusion
Ro-15-4513 is a valuable tool in scientific research due to its selective antagonism of the GABA-A receptor. This compound has been widely used in the study of the receptor's function and has several potential future directions in the study of addiction and the development of new therapeutics. While Ro-15-4513 does have some limitations, its unique properties make it an important tool in scientific research.
Méthodes De Synthèse
Ro-15-4513 is synthesized through a multi-step process that involves the reaction of 1-naphthalenyl ethylamine with 2-bromoethylamine hydrobromide. The resulting product is then treated with sodium hydride and 1H-imidazole-4,5-dicarboxylic acid diethyl ester to form Ro-15-4513. This synthesis method has been well established and is widely used in the production of Ro-15-4513 for scientific research.
Applications De Recherche Scientifique
Ro-15-4513 has been widely used in scientific research as a tool to study the GABA-A receptor. This compound has been shown to selectively bind to the benzodiazepine site of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Ro-15-4513 has been used in a variety of studies, including those investigating the role of the GABA-A receptor in anxiety, depression, and addiction.
Propriétés
Numéro CAS |
103125-00-4 |
|---|---|
Formule moléculaire |
C15H17ClN2 |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
2-(2-naphthalen-1-ylethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-15-16-10-11-17-15;/h1-7H,8-11H2,(H,16,17);1H |
Clé InChI |
LCJARYWGUDQBBW-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
SMILES canonique |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
Autres numéros CAS |
103125-00-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)











